1-(5-羧基戊基)-2,3,3-三甲基-3H-吲哚-1-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound that features in studies for its molecular and crystal structure analysis. It is relevant in the field of organic chemistry for its unique structure and properties.

Synthesis Analysis

The synthesis of related brominated indole derivatives often involves copper(I)-mediated radical cyclization reactions, as demonstrated in the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates from α,α-dibromo β-iminoesters. This method provides a practical approach for generating various indole derivatives, indicative of potential pathways for synthesizing compounds like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (Zhenfa Li et al., 2021).

Molecular Structure Analysis

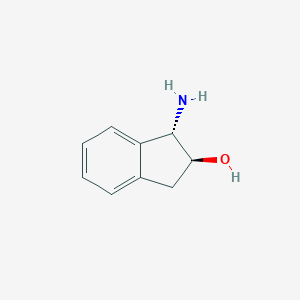

The molecular structure of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has been elucidated, revealing the orientation of the pentyl group chain and the indole and carboxy groups' mean planes. The structure is stabilized by hydrogen bonds and π–π stacking interactions, highlighting its intricate molecular architecture (A. Winstead et al., 2009).

Chemical Reactions and Properties

Indole derivatives like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide participate in various chemical reactions, including electrophilic substitutions and coupling reactions facilitated by palladium catalysis. These reactions are crucial for functionalizing indole rings and tailoring the compound's properties (B. Gabriele et al., 2008).

Physical Properties Analysis

The physical properties of indole derivatives, including 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, are influenced by their molecular structure. These properties can be analyzed through various spectroscopic and crystallographic techniques, offering insights into their stability, solubility, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the indole ring's electron-rich nature. Studies on similar compounds provide a foundation for understanding its behavior in chemical syntheses and interactions (Jang-Hwan Hong, 2013).

科学研究应用

吲哚合成和分类

由于吲哚生物碱在有机合成中的广泛应用,它们是一个重要的研究领域。Taber 和 Tirunahari (2011) 的综述对吲哚合成方法进行了全面的分类,反映了该化学物质在有机化学和药物研究中的重要性。该分类有助于理解各种吲哚构建策略,可能包括衍生物,如“1-(5-羧基戊基)-2,3,3-三甲基-3H-吲哚-1-溴化物” (Taber & Tirunahari, 2011)。

环境化学中的溴

无机溴在海洋边界层中的循环是环境化学的一个主题,其中溴化物(海水成分)在大气化学中起着重要作用。Sander 等人 (2003) 的研究讨论了溴化物向活性无机气体的转化,这可能与理解溴化物类化合物(如“1-(5-羧基戊基)-2,3,3-三甲基-3H-吲哚-1-溴化物”)在自然环境中的环境影响和反应有关 (Sander 等人,2003)。

离子液体和多糖相互作用

离子液体,包括咪唑溴化物的衍生物,为化学反应提供了一种独特的介质,并且已被探索与纤维素等多糖的相互作用。Heinze 等人 (2008) 的研究强调了离子液体在纤维素改性方面的潜力,表明与“1-(5-羧基戊基)-2,3,3-三甲基-3H-吲哚-1-溴化物”在结构上相关的化合物在材料科学和工程中的应用 (Heinze 等人,2008)。

作用机制

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, such as binding to active sites or altering the conformation of target proteins .

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUDHAOMIPLRQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573478 |

Source

|

| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171429-43-9 |

Source

|

| Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171429-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate?

A1: This compound is a salt composed of a 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium cation, a bromide anion, and a water molecule. The pentyl group in the cation extends almost perpendicular to the indole ring []. The carboxyl group at the end of the pentyl chain is twisted relative to the indole ring []. Key intermolecular interactions include hydrogen bonding between the ions and the water molecule, as well as π–π stacking between adjacent indole rings [].

Q2: Was computational chemistry used to study this compound?

A2: Yes, the researchers used MOPAC AM1 calculations to support their experimental observations about the intermolecular interactions and geometry of the compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)